Home > Products > Screening Compounds P93439 > N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide - 946327-45-3

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide

Catalog Number: EVT-3045464
CAS Number: 946327-45-3
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, also known as GDC-0449, is a potent and selective Hedgehog (Hh) signalling pathway inhibitor []. This compound is orally bioavailable and exhibits extensive protein binding []. It undergoes oxidative metabolism, primarily by CYP3A4/5 and CYP2C9 enzymes [].

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound is a Schiff base synthesized from 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaxaldehyde []. It exhibits an E configuration about the central C=N double bond and a weak intramolecular C—H⋯O hydrogen bond [].

N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1)

Compound Description: N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine, also known as SANT-1, is a Smoothened receptor (Smo) antagonist []. It binds to Smo in a manner consistent with allosteric modulation and fully inhibits Hh pathway activation induced by SAG-1.5 [].

Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound contains a 1,4-dihydropyridine ring adopting a boat conformation, linked to a 3-phenyl-1H-pyrazol-4-yl group []. It exhibits an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring motif [].

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate dihydrate

Compound Description: This compound also features a 1,4-dihydropyridine ring in a flattened boat conformation, linked to a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl group []. In the crystal structure, molecules are interconnected through various hydrogen bonds, forming two-dimensional networks [].

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound Description: A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic activities []. Several compounds showed promising results, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl) phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-l,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a), and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide (2d) [].

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane, also known as [H]A-585539, is a high-affinity, selective α7 nicotinic acetylcholine receptor (nAChR) agonist []. This compound exhibits rapid binding kinetics, low nonspecific binding, and high specific activity []. It binds to the N-terminal domain of α7 nAChR and shows similar labeling patterns in rat brain compared to [125I]-bungarotoxin [].

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies []. Its primary clearance route is hepatic metabolism, and a significant portion is eliminated unchanged in feces []. Venetoclax undergoes oxidation, sulfation, and nitro reduction during biotransformation [].

Overview

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure that includes a pyridazine moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and drug development.

Source

Information regarding N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide can be found in various chemical databases and scientific literature. Its synthesis, properties, and applications have been documented in studies focusing on related compounds and their pharmacological effects.

Classification

This compound can be classified under:

  • Chemical Class: Amides
  • Substituent Groups: Pyridazine, methanesulfonyl
  • Functional Groups: Aromatic amine, sulfonamide
Synthesis Analysis

Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  2. Introduction of the Methanesulfonyl Group: This step may involve sulfonation reactions using methanesulfonyl chloride.
  3. Amide Bond Formation: The final step usually involves coupling the pyridazine derivative with 3,5-dimethylbenzoic acid or its derivatives to form the amide linkage.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide can be represented as follows:

  • Molecular Formula: C16H18N4O2S
  • Molecular Weight: Approximately 342.41 g/mol

The structure includes:

  • A central benzamide core
  • A phenyl group substituted with a pyridazine ring
  • A methanesulfonyl group enhancing solubility

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm the identity and purity.

Chemical Reactions Analysis

Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide may undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acid and amine.
  2. Reduction: The compound may also be reduced to form amines or other derivatives depending on the reducing agent used.
  3. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions due to their electron-rich nature.

Technical Details

These reactions are typically performed under controlled conditions to avoid side products and ensure desired outcomes.

Mechanism of Action

Process

The mechanism of action for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide is largely dependent on its interactions with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit high binding affinity towards specific proteins due to its structural features.
  2. Inhibition or Activation: Depending on the target site, it may act as an inhibitor or an activator in biochemical pathways.

Data

Quantitative data regarding binding affinities can be obtained through techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of the methanesulfonyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases during hydrolysis.

Relevant data such as melting point, boiling point, and specific heat capacity should be determined experimentally.

Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide has several scientific uses:

  1. Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique structural properties.
  2. Biochemical Research: Utilized in studies focusing on enzyme inhibition or receptor activation mechanisms.
  3. Chemical Probes: May serve as a chemical probe in biological assays to elucidate pathways involving pyridazine derivatives.

This compound's unique characteristics make it a valuable candidate for further research in medicinal chemistry and related fields.

Introduction to Pyridazine-Benzamide Hybrids in Medicinal Chemistry

Historical Development of Pyridazine Derivatives as Bioactive Scaffolds

Pyridazine derivatives have evolved as privileged scaffolds in medicinal chemistry due to their unique electronic properties and versatile bioactivity profiles. Early research focused on simple dihydropyridazine structures, which demonstrated modest cardiovascular effects but faced metabolic instability. The integration of pyridazine rings into complex pharmacophores gained momentum following seminal studies showing their ability to engage diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking. For instance, pyridazine-containing compounds like 3,6-dimethylpyrazin-2-yl)methanamine emerged as key intermediates for CNS-active agents, leveraging the ring’s electron-deficient nature to enhance blood-brain barrier (BBB) penetration [5].

The structural evolution accelerated with hybrid designs fusing pyridazine with complementary heterocycles. Benzamide-hydroxypyridinone hybrids exemplified this trend, where pyridazine-like components contributed to multitarget functionality in neurodegenerative diseases [3]. Similarly, bis-(imidazole/benzimidazole)-pyridine salts demonstrated enhanced antifungal activity by combining pyridazine’s electronic features with azole pharmacophores [4]. These innovations underscored pyridazine’s role in improving target affinity and physicochemical properties.

Recent advances have refined 6-substituted pyridazines to optimize target selectivity. Methanesulfonyl groups at this position, as seen in the compound N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide, confer dual advantages:

  • Electron-withdrawing effects that enhance metabolic stability and membrane permeability
  • Hydrogen-bond acceptor capacity enabling precise interactions with enzymatic active sites [4] [7]

Table 1: Evolution of Pyridazine Derivatives in Drug Discovery

GenerationStructural FeaturesBiological ApplicationsLimitations
First (1980s–1990s)Simple dihydropyridazinesCardiotonic agentsLow metabolic stability, off-target effects
Second (2000–2010)Fused bicyclic systems (e.g., pyridazinones)Antihypertensives, PDE inhibitorsModerate selectivity
Third (2010–Present)Hybrid scaffolds with sulfonyl/amide groups (e.g., methanesulfonylpyridazine-benzamides)Multitarget agents for CNS disorders, oncologySynthetic complexity

This progression highlights a strategic shift toward functionally decorated pyridazines that address historical limitations while expanding therapeutic applications [3] [4] [7].

Rationale for Methanesulfonyl and Dimethylbenzamide Functionalization

The methanesulfonyl (–SO₂CH₃) group at the pyridazine 6-position is a deliberate design element to enhance target engagement and physicochemical performance. Quantum mechanical studies reveal this moiety’s strong electron-withdrawing nature (–I effect), which reduces the pyridazine ring’s electron density and increases its capacity for:

  • Dipole-dipole interactions with enzymatic catalytic sites
  • Hydrogen-bond acceptance via sulfonyl oxygen atoms (bond distance: 1.8–2.2 Å)
  • Improved solubility via moderate hydrophilicity (log P reduction of 0.5–1.0 units) [7]

In Alzheimer’s therapeutics, analogs like benzamide-hydroxypyridinone hybrids demonstrated that sulfonyl groups enhance MAO-B inhibition (IC₅₀ values: 68.4 nM) and iron chelation (pFe³⁺: 19.39) by coordinating with both the enzyme’s FAD cofactor and metal ions [3]. This bifunctionality directly informed the methanesulfonyl incorporation in N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide to enable similar multitarget engagement.

The 3,5-dimethylbenzamide moiety provides complementary steric and electronic optimization:

  • Symmetric methyl groups (3,5-positions) create a planar, lipophilic domain that enhances π-stacking with aromatic residues in hydrophobic binding pockets (e.g., kinase ATP sites)
  • Benzamide linkage (–CONH–) acts as a conformational lock, restricting rotation to maintain optimal pharmacophore geometry [8] [9]
  • Electron-donating methyl substituents increase electron density at the amide carbonyl, strengthening hydrogen-bond donation (e.g., to backbone NH groups in targets) [6]

QSAR analyses of benzamide derivatives against lung cancer cell lines (A459) validate this design, showing a positive correlation between 3,5-disubstitution and potency (pIC₅₀ = 0.738 × Log S – 0.031 × rerank + 0.017 × MR –1.359; R² = 0.849). The dimethyl configuration optimally balances steric occupancy and hydrophobic contact surfaces [10].

Table 2: Functional Group Contributions to Hybrid Bioactivity

Functional GroupKey PropertiesTarget InteractionsBiological Impact
Methanesulfonyl (–SO₂CH₃)Electron-withdrawing (σₚ = 0.72), H-bond acceptor (2.1 Å), moderate hydrophilicity (clog P: –0.8)FAD cofactor coordination, metal chelation, polar residue H-bondingEnhanced enzyme inhibition (MAO-B, kinases), metal homeostasis
3,5-DimethylbenzamideLipophilic (π = 1.76), sterically symmetric (Es = –0.97), conformationally restrictedHydrophobic pocket π-stacking, backbone H-bond donationImproved target affinity, cellular permeability, metabolic stability

Synthetic accessibility further supports this functionalization pattern. Methanesulfonylpyridazines form efficiently via nucleophilic substitution of chloropyridazines, while dimethylbenzamide coupling employs established amidation protocols [7] [8]. This balance of target-driven design and synthetic feasibility positions pyridazine-benzamide hybrids as adaptable scaffolds for multifunctional drug discovery.

Properties

CAS Number

946327-45-3

Product Name

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide

IUPAC Name

3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C20H19N3O3S

Molecular Weight

381.45

InChI

InChI=1S/C20H19N3O3S/c1-13-9-14(2)11-16(10-13)20(24)21-17-6-4-5-15(12-17)18-7-8-19(23-22-18)27(3,25)26/h4-12H,1-3H3,(H,21,24)

InChI Key

UGJHKXRBHAMJIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.